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Compound of Interest

Compound Name: 4-Butyl-2-methylaniline

Cat. No.: B126901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Butyl-2-
methylaniline and its derivatives, particularly SMIP004 and its analog SMIP004-7, in the

context of cancer research. The protocols detailed below are based on established

methodologies for evaluating the anti-cancer properties of these compounds.

Introduction
4-Butyl-2-methylaniline serves as a crucial scaffold for the synthesis of potent anti-cancer

agents. Its derivatives have demonstrated significant efficacy in preclinical cancer models,

particularly in aggressive and difficult-to-treat cancers such as triple-negative breast cancer and

prostate cancer. The primary mechanism of action for these compounds involves the induction

of cancer cell-selective apoptosis through the disruption of mitochondrial function and

activation of cellular stress pathways.

One of the most studied derivatives is N-(4-butyl-2-methylphenyl)acetamide, also known as

SMIP004, and its more potent analog, SMIP004-7. These compounds act as inhibitors of

mitochondrial Complex I (NADH:ubiquinone oxidoreductase), leading to a cascade of events

culminating in programmed cell death.[1]
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The anti-cancer activity of 4-Butyl-2-methylaniline derivatives, exemplified by SMIP004-7, is

multifaceted. The core mechanism revolves around the inhibition of mitochondrial respiration.

Mitochondrial Complex I Inhibition: SMIP004-7 acts as an uncompetitive inhibitor of

mitochondrial Complex I. This inhibition disrupts the electron transport chain, leading to a

decrease in ATP production and an increase in the generation of reactive oxygen species

(ROS).[1][2]

Oxidative Stress and the Unfolded Protein Response (UPR): The surge in mitochondrial

ROS induces oxidative stress, which in turn triggers the Unfolded Protein Response (UPR),

a cellular stress response pathway.[3][4]

Downstream Signaling and Apoptosis: Activation of the UPR leads to several downstream

effects, including:

Cell Cycle Arrest: Rapid degradation of Cyclin D1, a key regulator of cell cycle

progression, leading to G1 phase arrest.[3][4]

Downregulation of Pro-Survival Factors: In prostate cancer models, SMIP004 has been

shown to downregulate the androgen receptor.[3][4]

Activation of Pro-Apoptotic Signaling: The UPR activates pro-apoptotic signaling

cascades, including the MAPK pathway, ultimately leading to programmed cell death.[3][4]

This targeted mechanism of action makes these compounds promising candidates for

therapies that selectively eliminate cancer cells while sparing normal, healthy cells.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of SMIP004 and

its derivatives.

Table 1: In Vitro Cytotoxicity of SMIP004-7
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Cell Line Cancer Type IC50 (µM)

LNCaP-S14 Prostate Cancer ~3.53 (for SMIP004)

LAPC4 Prostate Cancer ~0.68

Data extracted from studies on SMIP004 and its analog SMIP004-7, demonstrating potent

cytotoxicity in prostate cancer cell lines.

Table 2: In Vivo Efficacy of SMIP004-7 in Xenograft Models

Cancer Model Treatment Dosage Duration
Tumor Growth
Inhibition

LNCaP-S14

Xenograft
SMIP004-7

50 mg/kg (i.p.

daily)
10 days

~40% reduction

in final tumor

weight

MDA-MB-231

Xenograft
SMIP004-7 Not specified 3 weeks

~5-fold inhibition

of tumor growth

This data highlights the significant in vivo anti-tumor activity of SMIP004-7 in both prostate and

triple-negative breast cancer models.[1]

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and

further investigation of the anti-cancer effects of 4-Butyl-2-methylaniline derivatives.

Protocol 1: Synthesis of N-(4-butyl-2-
methylphenyl)acetamide (SMIP004)
Objective: To synthesize SMIP004 via acetylation of 4-Butyl-2-methylaniline.

Materials:

4-Butyl-2-methylaniline
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Acetic anhydride

Pyridine (or another suitable base)

Dichloromethane (or another suitable solvent)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Rotary evaporator

Standard laboratory glassware

Procedure:

Dissolve 4-Butyl-2-methylaniline in dichloromethane in a round-bottom flask.

Cool the solution in an ice bath.

Slowly add acetic anhydride to the stirred solution.

Add pyridine dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography or recrystallization to obtain pure N-(4-

butyl-2-methylphenyl)acetamide.
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Confirm the structure of the final product using techniques such as NMR and Mass

Spectrometry.

Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of 4-Butyl-2-methylaniline derivatives on cancer

cell lines.

Materials:

Cancer cell lines (e.g., LNCaP, MDA-MB-231)

Complete cell culture medium

96-well plates

4-Butyl-2-methylaniline derivative (e.g., SMIP004-7) dissolved in a suitable solvent (e.g.,

DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of the test compound in complete cell culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of the test compound. Include a vehicle control (medium with solvent).

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing

the formation of formazan crystals.
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Remove the medium containing MTT and add the solubilization buffer to dissolve the

formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value.

Protocol 3: Western Blot Analysis for Protein
Expression
Objective: To investigate the effect of 4-Butyl-2-methylaniline derivatives on the expression

levels of key signaling proteins.

Materials:

Cancer cell lines

6-well plates

4-Butyl-2-methylaniline derivative

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., against Cyclin D1, PARP, p-PERK, β-actin)

HRP-conjugated secondary antibodies
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Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in 6-well plates and treat with the test compound at various concentrations and for

different time points.

Lyse the cells using lysis buffer and collect the total protein.

Determine the protein concentration using a BCA protein assay.

Denature the protein samples by boiling with Laemmli buffer.

Separate the proteins based on molecular weight using SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Use a loading control (e.g., β-actin) to normalize the protein expression levels.

Protocol 4: Triple-Negative Breast Cancer Xenograft
Model
Objective: To evaluate the in vivo anti-tumor efficacy of 4-Butyl-2-methylaniline derivatives.
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Materials:

Immunocompromised mice (e.g., SCID or nude mice)

Triple-negative breast cancer cells (e.g., MDA-MB-231)

Matrigel (optional)

4-Butyl-2-methylaniline derivative formulated for in vivo administration

Vehicle control solution

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 1-5 x 10^6 cells in PBS,

optionally mixed with Matrigel) into the flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer the test compound (e.g., SMIP004-7 at 50 mg/kg) or vehicle control via the

desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily).

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume

using the formula: (Length x Width²)/2.

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., histology, western blotting).

Visualizations
Signaling Pathway of 4-Butyl-2-methylaniline Derivatives
Caption: Signaling pathway of 4-Butyl-2-methylaniline derivatives in cancer cells.
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Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a triple-negative breast cancer xenograft study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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